4-Acetoxy-2'-methoxybenzophenone
Overview
Description
4-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 2’-position on the benzophenone core.
Scientific Research Applications
4-Acetoxy-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as a therapeutic agent in drug development.
Mechanism of Action
Target of Action
It’s structurally similar to 4-acetoxy-dmt , a semi-synthetic psychoactive drug that is believed to be a prodrug of psilocin
Mode of Action
Based on its structural similarity to 4-acetoxy-dmt , it might interact with its targets in a similar manner. 4-acetoxy-DMT is believed to be a prodrug of psilocin , which means it is metabolized into psilocin in the body. Psilocin then interacts with serotonin receptors in the brain . It’s important to note that this is speculative and the actual mode of action of 4-Acetoxy-2’-methoxybenzophenone may be different.
Biochemical Pathways
If it acts similarly to 4-acetoxy-dmt , it might affect the serotonergic system by interacting with serotonin receptors. This could potentially lead to changes in mood, perception, and cognition
Result of Action
If it acts similarly to 4-acetoxy-DMT , it might induce changes in mood, perception, and cognition by interacting with serotonin receptors . .
Biochemical Analysis
Biochemical Properties
It is known that benzophenone derivatives can have diverse plant growth-regulating actions, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism . They can also act as photopolymerization catalysts .
Cellular Effects
Benzophenone derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzophenone derivatives can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Metabolic Pathways
It is known that benzophenone derivatives can be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method is the reaction of 2-methoxybenzoyl chloride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-2’-methoxybenzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
Uniqueness
4-Acetoxy-2’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(2-methoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-13-9-7-12(8-10-13)16(18)14-5-3-4-6-15(14)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMBGNOFTGSAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641685 | |
Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124208-72-6 | |
Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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